Cas no 1603-40-3 (3-methylpyridin-2-amine)

3-methylpyridin-2-amine structure
3-methylpyridin-2-amine structure
Nombre del producto:3-methylpyridin-2-amine
Número CAS:1603-40-3
MF:C6H8N2
Megavatios:108.141120910645
MDL:MFCD00006320
CID:41648
PubChem ID:15347

3-methylpyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 3-Methylpyridin-2-amine
    • 3-methyl-2-pyridylamine
    • 2-Amino-3-methylpyridine
    • 2-Amino-3-picoline
    • 2-Pyridinamine, 3-methyl-
    • 3-Methyl-2-pyridinamine
    • 3-Methyl-2-aminopyridine
    • 3-Picoline, 2-amino-
    • 2-amino-3-methyl pyridine
    • 2-Amino-beta-picoline
    • PYRIDINE, 2-AMINO-3-METHYL-
    • 2-AMINO-3-METHYL-PYRIDINE
    • 2-Amino-.beta.-picoline
    • 3-methylpyridin-2-ylamine
    • 3-Methyl-pyridin-2-ylamine
    • Y2WWD85QY6
    • RGDQRXPEZUNWHX-UHFFFAOYSA-N
    • 2-Amino
    • AURORA KA-876
    • 2-AMINO-3-PICOLINE 96%
    • 2-amino-3-methyl-pyridin
    • 2-Pyridinamine,3-methyl-
    • 3-methyl-2-pyridinamin
    • Q27294187
    • DTXSID3051759
    • BDBM50091797
    • EN300-21468
    • A-6700
    • (3-methyl-pyridin-2-yl)-amine
    • AKOS000119102
    • SCHEMBL17639
    • NS00025219
    • A24640
    • AM20050849
    • (3-methylpyridin-2-yl)amine
    • BCP22962
    • WLN: T6NJ BZ C1
    • NSC 450
    • NSC450
    • 3-methyl-2-amino-pyridine
    • AMINO-3-METHYLPYRIDINE, 2-
    • 2-Amino-3-methylpyridine (2-Amino-3-picoline)
    • (3-methyl-pyridin-2-yl)amine
    • EINECS 216-501-4
    • MFCD00006320
    • AC-5930
    • 1603-40-3
    • InChI=1/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8
    • A0400
    • 3-methylpyridyl amine
    • Methylpyridonimid
    • AB2930
    • SB40521
    • GS-5903
    • 93Q
    • CHEMBL291544
    • Z203045034
    • NSC-176169
    • SCHEMBL8091109
    • F2190-0488
    • CS-W020056
    • AI3-14684
    • NSC-450
    • 2-Amino-?-picoline;Amino-3-methyl pyridine
    • 3-methyl-2-pyridineamine
    • UNII-Y2WWD85QY6
    • FT-0611065
    • 3-methylpyridine-2-amine
    • 3-methyl-amino pyridine
    • 2-Amino-3-methylpyridine, 95%
    • STK510033
    • DB-031539
    • 3-methylpyridin-2(1H)-imine
    • STL453498
    • 3-methylpyridin-2-amine
    • MDL: MFCD00006320
    • Renchi: 1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
    • Clave inchi: RGDQRXPEZUNWHX-UHFFFAOYSA-N
    • Sonrisas: N1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H]
    • Brn: 107892

Atributos calculados

  • Calidad precisa: 108.068748g/mol
  • Carga superficial: 0
  • XLogP3: 0.9
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 108.068748g/mol
  • Masa isotópica única: 108.068748g/mol
  • Superficie del Polo topológico: 38.9Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 72.9
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Yellow low melting point solid
  • Denso: 1.073 g/mL at 25 °C(lit.)
  • Punto de fusión: 29-31 °C (lit.)
  • Punto de ebullición: 221-222 °C(lit.)
  • Punto de inflamación: Fahrenheit: 244.4 ° f < br / > Celsius: 118 ° C < br / >
  • índice de refracción: n20/D 1.5823(lit.)
  • Disolución: 1000g/l
  • Coeficiente de distribución del agua: dissolution
  • PSA: 38.91000
  • Logp: 1.55340
  • Sensibilidad: Hygroscopic
  • Disolución: Soluble in water and organic solvents.
  • PKA: pK1: 7.24(+1) (25°C)

3-methylpyridin-2-amine Información de Seguridad

  • Símbolo: GHS06 GHS08
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301,H311,H331,H373
  • Declaración de advertencia: P261,P280,P301+P310,P311
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 23/24/25-33
  • Instrucciones de Seguridad: S36/37/39-S45-S37/39-S28A-S26
  • Rtecs:US1850000
  • Señalización de mercancías peligrosas: T
  • TSCA:Yes
  • Categoría de embalaje:II
  • Período de Seguridad:6.1
  • Nivel de peligro:6.1
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
  • Términos de riesgo:R25; R36/37/38
  • Nivel de peligro:6.1
  • Categoría de embalaje:II

3-methylpyridin-2-amine Datos Aduaneros

  • Código HS:29333999
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-methylpyridin-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-24816-0.1g
3-methylpyridin-2-amine
1603-40-3 95%
0.1g
$19.0 2023-02-14
Enamine
EN300-24816-2.5g
3-methylpyridin-2-amine
1603-40-3 95%
2.5g
$27.0 2023-02-14
Chemenu
CM118807-1000g
2-Amino-3-methylpyridine
1603-40-3 98%
1000g
$66 2023-02-17
Enamine
EN300-21468-0.25g
3-methylpyridin-2-amine
1603-40-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-21468-2.5g
3-methylpyridin-2-amine
1603-40-3 95.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-21468-10.0g
3-methylpyridin-2-amine
1603-40-3 95.0%
10.0g
$32.0 2025-03-21
eNovation Chemicals LLC
D403801-1kg
2-Amino-3-methylpyridine
1603-40-3 97%
1kg
$300 2024-06-05
Apollo Scientific
OR5258-500g
2-Amino-3-methylpyridine
1603-40-3 97%
500g
£85.00 2025-02-20
Life Chemicals
F2190-0488-0.5g
2-Amino-3-picoline
1603-40-3 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F2190-0488-5g
2-Amino-3-picoline
1603-40-3 95%+
5g
$60.0 2023-09-06

3-methylpyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, rt
Referencia
From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature
Lv, Cong; Liu, Dan; Muschin, Tegshi; Bai, Chaolumen; Bao, Agula; et al, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Referencia
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

3-methylpyridin-2-amine Raw materials

3-methylpyridin-2-amine Preparation Products

3-methylpyridin-2-amine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:1603-40-3)2-Amino-3-picoline
sfd9728
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:1603-40-3)2-Amino-3-picoline
1686011
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe